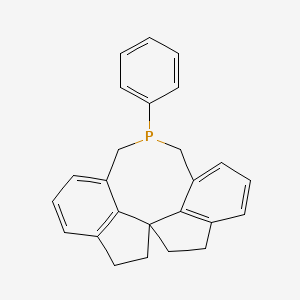

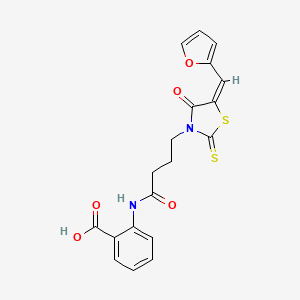

![molecular formula C21H17F3N4O B2620733 N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890637-74-8](/img/structure/B2620733.png)

N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . Direct arylation proceeded successfully providing the 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in bearing an EDG in the same position .科学的研究の応用

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

Pyrazolo[1,5-a]pyrimidine scaffold is a prominent heterocycle in drug discovery due to its broad range of medicinal properties, including anticancer, anti-inflammatory, and anti-infectious activities. The structure-activity relationship (SAR) studies have garnered significant attention, leading to the development of various lead compounds targeting different disease areas. This compound class's versatility showcases its potential in generating new drug candidates, highlighting the importance of further exploration within this scaffold for scientific research applications (Cherukupalli et al., 2017).

Pyrimidine Appended Optical Sensors

Pyrimidine derivatives are not only significant in medicinal applications but also serve as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for use as sensing probes in the development of optical sensors, demonstrating their potential in scientific research beyond pharmaceuticals (Jindal & Kaur, 2021).

Optoelectronic Material Applications

Quinazolines and pyrimidines have seen extensive research for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their broad spectrum of biological activities. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, highlighting the versatility of these compounds in scientific research beyond their biological applications (Lipunova et al., 2018).

Hybrid Catalysts in Synthetic Chemistry

The pyranopyrimidine core, closely related to the pyrazolo[1,5-a]pyrimidine structure, serves as a key precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. This highlights the compound class's significance in catalysis and synthetic organic chemistry, showcasing the potential for developing lead molecules through innovative synthetic pathways (Parmar et al., 2023).

作用機序

将来の方向性

特性

IUPAC Name |

N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N4O/c1-13-11-17(26-15-9-6-10-16(12-15)29-2)28-20(25-13)18(14-7-4-3-5-8-14)19(27-28)21(22,23)24/h3-12,26H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWSYHXAWIZLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2620652.png)

![Ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B2620653.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620656.png)

![1-(4-Fluorobenzyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2620659.png)

![N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)

![(Z)-ethyl 2-methyl-5-oxo-4-((((tetrahydrofuran-2-yl)methyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2620661.png)

![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)